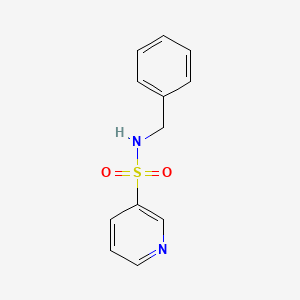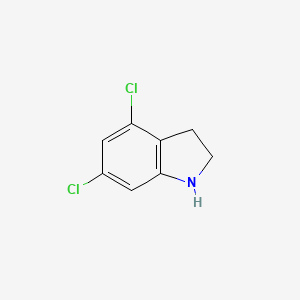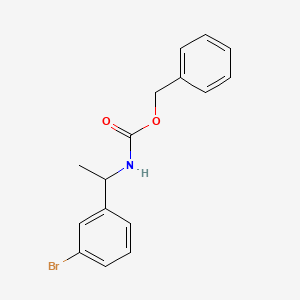amine hydrochloride CAS No. 90389-69-8](/img/structure/B3300679.png)
[(4-Methoxyphenyl)methyl](propyl)amine hydrochloride
Overview
Description
(4-Methoxyphenyl)methylamine hydrochloride is a chemical compound with the CAS Number: 90389-69-8 . It has a molecular weight of 215.72 and its IUPAC name is N-(4-methoxybenzyl)-1-propanamine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 194-197 degrees Celsius .Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)methyl](propyl)amine hydrochloride involves its interaction with various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. The compound acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors and the characteristic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. The compound has also been found to have anxiogenic and euphoric effects, leading to its popularity as a recreational drug. However, these effects can also lead to adverse effects, including anxiety, paranoia, and cardiovascular problems.
Advantages and Limitations for Lab Experiments
[(4-Methoxyphenyl)methyl](propyl)amine hydrochloride has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It is also stable and can be stored for extended periods. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a short half-life in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for research on [(4-Methoxyphenyl)methyl](propyl)amine hydrochloride. One area of interest is the potential therapeutic uses of the compound, particularly in the treatment of depression and anxiety disorders. The compound's effects on the dopamine and serotonin systems make it a promising candidate for these applications. Additionally, research is needed to better understand the long-term effects of the compound on cardiovascular health and other physiological systems. Finally, further studies are needed to explore the potential of this compound analogs and derivatives for use in scientific research and therapeutic applications.
Conclusion:
This compound is a synthetic stimulant drug that has been used extensively in scientific research. The compound's mechanism of action, biochemical and physiological effects, and potential therapeutic uses have been studied extensively, and there is ongoing research in these areas. While the compound has limitations for lab experiments, its ease of synthesis and stability make it a promising candidate for future research.
Scientific Research Applications
[(4-Methoxyphenyl)methyl](propyl)amine hydrochloride has been used extensively in scientific research for studying its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. The compound has been found to act as a potent stimulant, affecting the central nervous system and increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These effects have been studied in various animal models and in vitro experiments.
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLSELBKDBXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/no-structure.png)

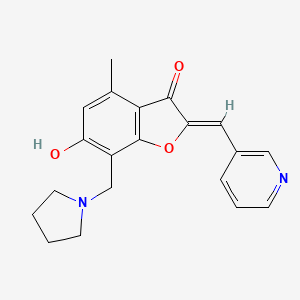
![Benzo[b]thiophene-3-sulfonic acid](/img/structure/B3300614.png)
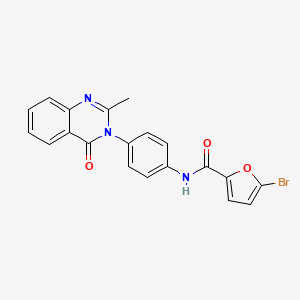

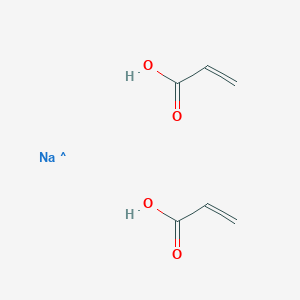
![(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300658.png)
![7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B3300659.png)
